molecular formula C26H21ClN4O3 B11059889 1-(4-chlorophenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione

1-(4-chlorophenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione

Cat. No.: B11059889
M. Wt: 472.9 g/mol
InChI Key: AXUQPFFTNZOLQY-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE is a complex organic compound featuring a pyrrole ring, a chlorophenyl group, and a piperazine moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with lead tetraacetate in acetic acid . This reaction forms the pyrrole ring, which is then further functionalized to introduce the piperazine and pyridylcarbonyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to changes in cellular function . This binding can affect various biochemical pathways, resulting in therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-CHLOROPHENYL)-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-1H-PYRROLE-2,5-DIONE is unique due to its complex structure, which allows for diverse interactions with molecular targets. This complexity makes it a valuable tool in various scientific research applications, particularly in the study of enzyme and protein interactions.

Properties

Molecular Formula

C26H21ClN4O3

Molecular Weight

472.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[4-(pyridine-3-carbonyl)phenyl]piperazin-1-yl]pyrrole-2,5-dione

InChI

InChI=1S/C26H21ClN4O3/c27-20-5-9-22(10-6-20)31-24(32)16-23(26(31)34)30-14-12-29(13-15-30)21-7-3-18(4-8-21)25(33)19-2-1-11-28-17-19/h1-11,16-17H,12-15H2

InChI Key

AXUQPFFTNZOLQY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)C3=CN=CC=C3)C4=CC(=O)N(C4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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